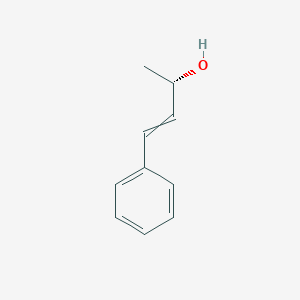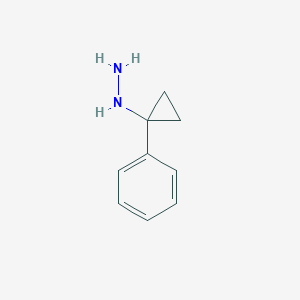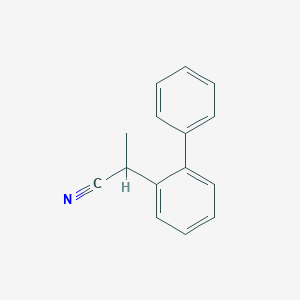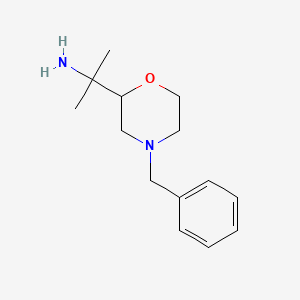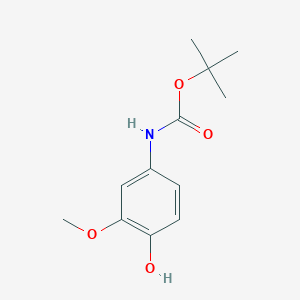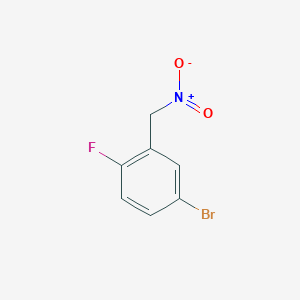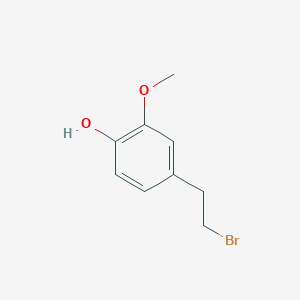
3-Hydroxy-3-(3-hydroxyphenyl)propanenitrile
概要
説明
3-Hydroxy-3-(3-hydroxyphenyl)propanenitrile is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Intramolecular hydrogen bonds and anomeric effects in nitriles, including 3-hydroxy-propanenitrile, were studied to understand their stabilities and geometrical trends (Fernández, Vázquez, & Ríos, 1992).
3-Hydroxy propanenitrile derivatives were synthesized using Schiff base complexes as catalysts for converting epoxides to β-hydroxy nitriles, showing their potential in producing biologically-active molecules (Naeimi & Moradian, 2006).
Lipase-catalyzed transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile in liquid carbon dioxide was investigated, indicating enhanced catalytic performance and enantioselectivity (Zhang et al., 2018).
Ultrasound-promoted enantioselective transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile catalyzed by lipase was studied, showing improved enzyme activity and enantioselectivity (Liu et al., 2016).
3-Hydroxypropionic acid, closely related to 3-hydroxy propanenitrile, is an important precursor for compounds like acrylic acid and 1,3-propanediol, with metabolic engineering and genetically engineered microorganisms used for its production (Vidra & Németh, 2017).
The synthesis of isoanigorufone and structural analogs, starting from 3-(2-hydroxynaphthalen-1-yl)propanenitrile, indicates its use in creating complex organic compounds (Cano et al., 2013).
The hydrolysis and analgesic activity of certain 3-hydroxy propanenitrile derivatives were explored, revealing their potential in pain management (Ukrainets, Taran, & Andreeva, 2016).
3-Hydroxy-3-(2-thienyl) propanenitrile is a key chiral building block for synthesizing (S)-duloxetine, a widely used antidepressant, highlighting its significance in pharmaceutical synthesis (Kamal et al., 2003).
特性
IUPAC Name |
3-hydroxy-3-(3-hydroxyphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6,9,11-12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJHQJLGKJHPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


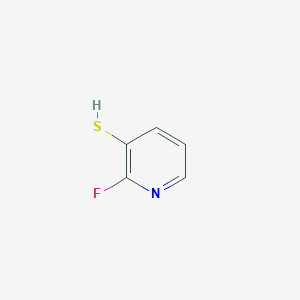

![methyl 2-[(1S)-1-aminoethyl]benzoate](/img/structure/B8066243.png)
